Cas no 1347977-06-3 (2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine)
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
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- Inchi: 1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)
- InChI Key: UDPMOKACDVCIPT-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(C(=CN2)C2C=CC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- XLogP3: 3
- Topological Polar Surface Area: 41.6
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494835-1g |
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine |
1347977-06-3 | 97% | 1g |
$564 | 2023-02-18 | |
| Alichem | A099001496-1g |
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine |
1347977-06-3 | 97% | 1g |
$616.72 | 2022-04-03 |
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
Recent Advances in the Study of 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1347977-06-3) and Its Applications in Chemical Biology and Medicine
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1347977-06-3) is a heterocyclic compound that has recently garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its pyrrolopyrazine core and bromo-phenyl substituents, has shown promising potential as a versatile scaffold for drug discovery and development. Recent studies have explored its applications in targeting various biological pathways, particularly in oncology and infectious diseases.
One of the key areas of research involving 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, and their dysregulation is often implicated in cancer. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are known to play pivotal roles in tumorigenesis. These findings suggest that 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine could serve as a lead compound for the development of novel anticancer therapies.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential in modulating protein-protein interactions (PPIs). PPIs are increasingly recognized as important targets for therapeutic intervention, given their involvement in numerous disease processes. Researchers have utilized structure-activity relationship (SAR) studies to optimize the bromo-phenyl moiety of 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine, enhancing its binding affinity and selectivity for specific protein targets. These advancements underscore the compound's utility as a chemical probe for studying complex biological networks.
Another notable application of 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine is in the field of antimicrobial research. Recent studies have explored its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The compound's unique structural features enable it to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes, making it a promising candidate for addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, the preparation of 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine has been optimized to improve yield and purity. Recent methodologies have employed palladium-catalyzed cross-coupling reactions and regioselective bromination strategies, which have streamlined the synthesis of this compound and its derivatives. These advancements facilitate the production of high-quality material for further biological evaluation and preclinical studies.
In conclusion, 2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1347977-06-3) represents a multifaceted tool in chemical biology and medicinal chemistry. Its applications span kinase inhibition, protein-protein interaction modulation, and antimicrobial activity, highlighting its broad therapeutic potential. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological properties, and advancing its development into clinically relevant therapeutics. As such, this compound continues to be a focal point of innovation in the quest for novel treatments in oncology, infectious diseases, and beyond.
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